8-Aminoquinolin-4-ol chemical properties and structure
8-Aminoquinolin-4-ol chemical properties and structure
An In-depth Technical Guide to 8-Aminoquinolin-4-ol: Chemical Properties, Structure, and Applications
Introduction
8-Aminoquinolin-4-ol is a heterocyclic aromatic organic compound belonging to the quinoline family. It is distinguished by an amino group (-NH₂) at the 8-position and a hydroxyl group (-OH) at the 4-position of the quinoline core. This specific substitution pattern imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and drug development. Its structural framework is a key pharmacophore, serving as a foundational building block for the synthesis of more complex therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications for researchers and scientists in the field.
Chemical Identity and Structure
Nomenclature and Identifiers
-
IUPAC Name : 8-aminoquinolin-4-ol
-
Alternate IUPAC Name : 8-amino-4(1H)-quinolinone[1]
-
Molecular Formula : C₉H₈N₂O[2]
-
Molecular Weight : 160.17 g/mol [2]
Molecular Structure
The structure of 8-Aminoquinolin-4-ol is built upon a bicyclic quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The amino and hydroxyl functional groups are positioned on the benzene and pyridine rings, respectively.
-
Aromatic Framework : The quinoline core provides a stable, planar aromatic system that can engage in π-π stacking interactions with biological macromolecules.[3]
-
Functional Groups :
-
The amino group (-NH₂) at position 8 acts as a hydrogen bond donor and a nucleophilic site, enhancing the molecule's reactivity and solubility in polar solvents.[2][4]
-
The hydroxyl group (-OH) at position 4 can act as both a hydrogen bond donor and acceptor. Its presence is crucial for the molecule's chelating properties and contributes to its acidic character.[2] The structure exists in tautomeric equilibrium with its keto form, 8-amino-4(1H)-quinolinone.[1]
-
Physicochemical Properties
A summary of the key physicochemical properties of 8-Aminoquinolin-4-ol is presented below. These properties are critical for its handling, formulation, and behavior in biological systems.
Data Summary
| Property | Value | Source(s) |
| Appearance | Pale yellow solid | [2] |
| Melting Point | ~ 56–58 °C | [2] |
| Solubility | Soluble in polar solvents like water and ethanol. | [2][4] |
| Stability | Generally stable under standard laboratory conditions. May degrade under extreme pH or temperature. | [2] |
Elucidation of Properties
-
Solubility : The presence of both an amino and a hydroxyl group allows for hydrogen bonding with polar solvents, conferring solubility in substances like water and ethanol.[2][4] However, its solubility in aqueous solutions can be pH-dependent; protonation of the amino group under acidic conditions may enhance solubility.[4]
-
Stability : While stable under normal conditions, the compound is sensitive to light and air.[5][6] It should be stored accordingly to prevent degradation.
Synthesis and Reactivity
Synthetic Routes
The synthesis of 8-Aminoquinolin-4-ol and its derivatives can be achieved through several strategic pathways. A common and effective method involves the functionalization of a pre-existing quinoline scaffold.
Exemplary Protocol: Synthesis from 4-Hydroxy-8-tosyloxyquinoline
This protocol describes a validated approach for introducing an amino group at the 4-position of an 8-hydroxyquinoline precursor, which is conceptually analogous to the synthesis of 8-Aminoquinolin-4-ol.[7]
-
Protection : The hydroxyl group of 8-hydroxyquinoline is first protected, for example, as a tosylate, to form 8-tosyloxyquinoline. This directs reactivity to other positions and prevents unwanted side reactions.
-
Hydroxylation/Chlorination : The quinoline core is hydroxylated at the 4-position to yield 4-hydroxy-8-tosyloxyquinoline. This intermediate is then chlorinated using a reagent like phosphoryl chloride (POCl₃) to produce 4-chloro-8-tosyloxyquinoline. The conversion to a chloro group creates a good leaving group for subsequent nucleophilic substitution.[7]
-
Nucleophilic Substitution : The 4-chloro derivative is reacted with a nitrogen nucleophile, such as ammonia or an amine, to introduce the amino group at the 4-position.
-
Deprotection : The tosyl protecting group at the 8-position is subsequently removed, typically via hydrolysis under basic conditions, to yield the final 8-hydroxy-4-aminoquinoline product.[7]
Key Chemical Reactions
The dual functionality of 8-Aminoquinolin-4-ol dictates its reactivity profile.
-
Amide Formation : The primary amino group at the 8-position is nucleophilic and readily reacts with acyl chlorides or carboxylic acids (with coupling agents) to form amides. This reaction is fundamental in drug development for attaching various side chains to the quinoline scaffold to modulate pharmacological properties.[2][8]
-
Metal Chelation : The arrangement of the 4-hydroxyl group and the nitrogen atom of the quinoline ring allows the molecule to act as a bidentate ligand, forming stable complexes with various metal ions.[2] This chelating ability is a key feature in the mechanism of action for many quinoline-based drugs, which can interfere with metal-dependent enzymes in pathogens.[2]
Analytical Characterization
The structural confirmation of 8-Aminoquinolin-4-ol is typically achieved through a combination of standard spectroscopic techniques.
-
NMR Spectroscopy :
-
¹H NMR : Provides information on the number and environment of protons. Characteristic chemical shifts would confirm the presence of protons on the aromatic rings and the amino and hydroxyl groups.[2]
-
¹³C NMR : Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton of the quinoline ring.[2]
-
-
Mass Spectrometry : Determines the molecular weight of the compound, confirming its elemental composition (C₉H₈N₂O).[2]
-
UV-Vis Spectroscopy : The aromatic quinoline system gives rise to characteristic electronic transitions that can be observed in the UV-Visible spectrum. Studies combining spectroelectrochemistry and computational calculations have been used to investigate the redox properties and identify different oxidation pathways of aminoquinolines at various pH levels.[9]
Applications in Research and Drug Development
The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most notably for its role in the development of antimalarial drugs.
Significance in Medicinal Chemistry
-
Antimalarial Agents : 8-Aminoquinoline is the core structure of essential antimalarial drugs like primaquine and tafenoquine .[8][10][11] These drugs are critical for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing disease relapse.[10][11] The mechanism is believed to involve the generation of reactive oxygen species that induce oxidative stress within the parasite.[11]
-
Anticancer and Antimicrobial Potential : Derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents.[11] Their proposed mechanisms include the inhibition of critical enzymes like topoisomerase IIα and the disruption of key cellular signaling pathways.[11]
-
Neurodegenerative Diseases : The ability of quinoline derivatives to chelate metal ions and inhibit enzymes like acetylcholinesterase suggests their potential utility in developing treatments for neurodegenerative conditions such as Alzheimer's disease.[2]
Safety and Handling
-
Hazard Identification : Related compounds are classified as harmful and irritants.[12][13] They can cause skin and serious eye irritation.[13][14] Suspected of causing genetic defects.[14]
-
Recommended Handling Procedures :
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][14]
-
Avoid breathing dust. Prevent contact with skin and eyes.[6][14]
-
Wash hands thoroughly after handling.[5]
-
Store in a cool, dry place, locked up, and protected from light and air.[5][12]
-
Conclusion
8-Aminoquinolin-4-ol is a structurally significant molecule with a rich profile of chemical reactivity and biological potential. Its unique arrangement of functional groups on a stable aromatic core makes it an invaluable scaffold in medicinal chemistry, particularly for the development of antiprotozoal agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers aiming to leverage this versatile compound in the pursuit of novel therapeutics.
References
-
ResearchGate. Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
PubChem. 8-Aminoquinoline | C9H8N2 | CID 11359. [Link]
-
PubChem. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284. [Link]
-
Wikipedia. 8-Aminoquinoline. [Link]
-
Royal Society of Chemistry. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]
-
Solubility of Things. 8-Aminoquinoline | Solubility of Things. [Link]
-
National Institutes of Health. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]
-
Stenutz. 8-aminoquinoline. [Link]
-
PubChem. 3-Aminoquinolin-4-ol | C9H8N2O | CID 329111. [Link]
-
ResearchGate. Chemical Structure of 8-Aminoquinoline. [Link]
-
National Institutes of Health. (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides. [Link]
-
Spectroelectrochemistry.com. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. [Link]
-
ResearchGate. Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. [Link]
-
PubChem. CID 158384912 | C18H16N4O2. [Link]
-
PubMed. 8-Aminoquinolines: future role as antiprotozoal drugs. [Link]
-
ResearchGate. Potential future uses for primaquine or other 8-aminoquinolines. [Link]
-
ResearchGate. 8-Aminoquinoline structures. [Link]
Sources
- 1. 8-AMINOQUINOLIN-4-OL | 53867-95-1 [sigmaaldrich.com]
- 2. Buy 8-Aminoquinolin-4-ol (EVT-396433) | 53867-95-1 [evitachem.com]
- 3. 4-Aminoquinolin-8-ol () for sale [vulcanchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 9. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
